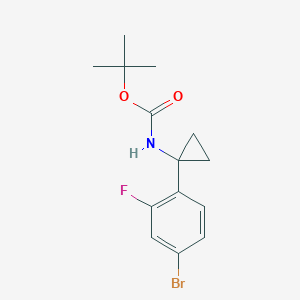

tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

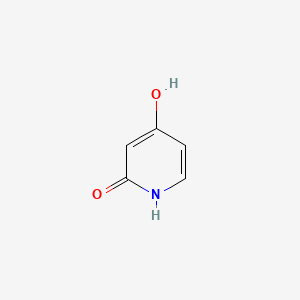

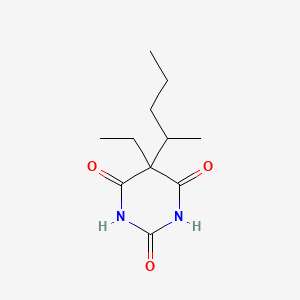

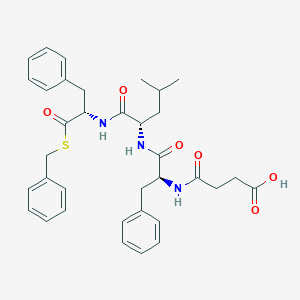

“tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C11H13BrFNO2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 290.13 . It is a pale-yellow to yellow-brown solid . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.99 .Scientific Research Applications

Synthetic Phenolic Antioxidants: Environmental and Toxicity Aspects

Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used to retard oxidative reactions and lengthen product shelf life in various industrial and commercial products. These compounds have been detected in various environmental matrices and human tissues. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disrupting effects, and carcinogenic risks. The research emphasizes the need for future studies to investigate novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether (MTBE)

Research on the decomposition of MTBE, a compound structurally related to this compound, highlights the use of cold plasma reactors for environmental remediation. The study demonstrates the feasibility of applying radio frequency (RF) plasma technology for the decomposition and conversion of MTBE, which is extensively used as a gasoline additive. This method could potentially apply to the breakdown of related complex organic compounds, providing a pathway for the removal of pollutants from the environment (L. Hsieh et al., 2011).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE)

The biodegradation and environmental fate of ETBE, a gasoline ether oxygenate like MTBE, are detailed, offering insights into microbial degradation pathways under both aerobic and anaerobic conditions. This research could inform the environmental impact assessment and remediation strategies for related compounds, including this compound. Understanding the microbial pathways and environmental behaviors of such compounds is essential for assessing their potential impact and developing effective bioremediation strategies (S. Thornton et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromo-2-fluorophenyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(6-7-14)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCJOGUTCBWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-hydroxy-10,16-bis[4-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6593800.png)

![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)

![7-Chloro-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6593843.png)